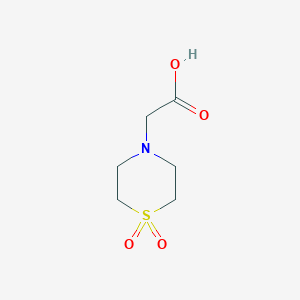
2-Amino-4,6-dinitrobenzoic acid
描述
2-Amino-4,6-dinitrobenzoic acid is an aromatic compound with the molecular formula C7H5N3O6 It is characterized by the presence of two nitro groups and an amino group attached to a benzene ring
作用机制
Target of Action
It is commonly used for industrial and scientific research purposes .
Mode of Action
Similar compounds like 2,4-dinitrobenzoic acid have been used in decarboxylative c-n cross-coupling reactions and to synthesize zwitterionic azaspirocyclic hydantoins by reacting with various carbodiimides via in situ intramolecular dearomatization reaction .
Biochemical Pathways
It’s worth noting that amino acids, which this compound is a derivative of, are formed via biosynthetic pathways that are ubiquitous across most forms of life .
Result of Action
It’s known that nitroaromatic compounds can have significant effects when present in contaminated environments .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4,6-dinitrobenzoic acid. For instance, in the area of former ammunition plants, contaminations caused by explosives and their degradation products, including nitroaromatic compounds like this compound, are of great environmental relevance .
生化分析
Biochemical Properties
2-Amino-4,6-dinitrobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms supramolecular chains extending in the ab plane through N–H···O (nitro) hydrogen bonds
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dinitrobenzoic acid typically involves nitration reactions. One common method is the nitration of 2-Aminobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 2-Amino-4,6-dinitrobenzoic acid undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate, iron(III) chloride, ethanol, water, and acetic acid are commonly used in reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Reduction: The reduction of this compound typically yields 2,4,6-triaminobenzoic acid.
Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.
科学研究应用
2-Amino-4,6-dinitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
相似化合物的比较
- 2-Amino-4-nitrobenzoic acid
- 3,5-Dinitrobenzoic acid
- 2,4-Dinitrobenzoic acid
Comparison: 2-Amino-4,6-dinitrobenzoic acid is unique due to the presence of both amino and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Amino-4-nitrobenzoic acid, the additional nitro group in this compound enhances its oxidative potential and antimicrobial properties . Similarly, while 3,5-Dinitrobenzoic acid and 2,4-Dinitrobenzoic acid are also nitro-substituted benzoic acids, the presence of an amino group in this compound allows for additional functionalization and reactivity .
属性
IUPAC Name |
2-amino-4,6-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJZCQXAXGNLGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930776 | |
| Record name | 2-Amino-4,6-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140380-55-8 | |
| Record name | 2-Amino-4,6-dinitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140380558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4,6-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-4,6-DINITROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82I9VTX41R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-amino-4,6-dinitrobenzoic acid and why is it relevant?
A1: this compound is an aromatic compound characterized by a benzene ring with a carboxylic acid group (-COOH), an amine group (-NH2), and two nitro groups (-NO2) attached. It is a significant environmental contaminant often found in groundwater and soil near former ammunition production and disposal sites. [, , ] This compound is a breakdown product of 2,4,6-trinitrotoluene (TNT), a widely used explosive. [, ]
Q2: How is this compound formed in the environment?
A2: this compound arises from the transformation of TNT in the environment. This transformation can occur through both abiotic and biotic pathways. Abiotic pathways include photodegradation, while biotic pathways involve the metabolic activity of plants and microorganisms. For example, studies have identified this compound as a product of TNT metabolism in aquatic systems containing the plant Myriophyllum aquaticum. []
Q3: How is this compound detected and quantified in environmental samples?
A3: Several analytical techniques are employed to detect and quantify this compound in environmental matrices. Common methods include:
- High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC/PDA): This technique separates and quantifies different compounds in a sample based on their interactions with a stationary phase and a mobile phase. []
- Proton Nuclear Magnetic Resonance Spectroscopy (1H-NMR): This technique exploits the magnetic properties of atomic nuclei to determine the structure and concentration of compounds in a sample. []
- High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS): This highly sensitive and selective technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. []
Q4: What are the potential toxicological implications of this compound?
A4: Research suggests that this compound might pose genotoxic risks. [] Studies have demonstrated its mutagenicity in bacterial assays using Salmonella typhimurium strains, indicating its potential to cause DNA mutations. [] Moreover, it has been shown to induce chromosomal aberrations in Chinese hamster fibroblasts and micronuclei formation in human hepatoma cells, further supporting its genotoxic potential. []
Q5: How does the structure of this compound relate to its potential toxicity?
A5: The presence of nitro groups (-NO2) and the amine group (-NH2) in the structure of this compound likely contributes to its potential toxicity. These functional groups can undergo metabolic transformations within biological systems, potentially leading to the formation of reactive species that can damage DNA and other cellular components. []
Q6: What are the ongoing research directions regarding this compound?
A6: Current research focuses on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)





![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)

![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)

![2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid](/img/structure/B137453.png)



